Sodium zirconium lactate

Description

Properties

IUPAC Name |

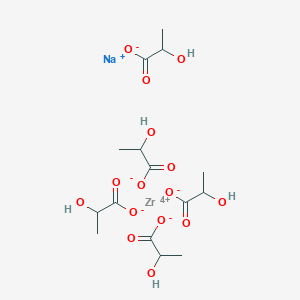

sodium;2-hydroxypropanoate;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H6O3.Na.Zr/c5*1-2(4)3(5)6;;/h5*2,4H,1H3,(H,5,6);;/q;;;;;+1;+4/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDSIUVRXDVGQO-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Na+].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NaO15Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15529-67-6 | |

| Record name | Sodium zirconium lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015529676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium zirconium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical and physical properties of sodium zirconium lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and physical properties of sodium zirconium lactate. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this complex inorganic coordination compound. This document collates available data on its synthesis, characterization, and physicochemical properties. While the primary applications of this compound are industrial, this guide also addresses its limited toxicological data. It is important to distinguish this compound from sodium zirconium cyclosilicate, a therapeutic agent, as they are distinct chemical entities with different applications.

Chemical and Physical Properties

This compound is not a simple salt but rather a complex mixture of zirconium lactate species in aqueous solution. Its properties can vary significantly depending on the method of preparation, pH, concentration, and the molar ratio of lactate to zirconium. The lactate ligand typically coordinates to the zirconium ion in a bidentate fashion through both the carboxylate and the alcohol groups. In solution, it can exist as a mixture of monomeric, dimeric, and larger polymeric species.[1][2] The chemical structure is complex and can be represented by the approximate formula Zr(OH)4-n(O2CCHOHCH3)n(H2O)x where 1 < n < 3.[3]

Quantitative Data

The following tables summarize the reported physical and chemical properties of this compound. It is important to note that many of these properties are reported for aqueous solutions and can vary with concentration.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₅NaO₁₅Zr (for a pentakis(lactate) complex) | [4] |

| Molecular Weight | 559.56 g/mol (for C₁₅H₂₅NaO₁₅Zr) | [4] |

| CAS Numbers | 15529-67-6, 10377-98-7, 113184-20-6 | [1][4][5] |

| Appearance | Colorless to light yellow, clear or slightly turbid liquid; also described as a colorless solid. | [3][6] |

Table 2: Physicochemical Properties of this compound Solutions

| Property | Reported Value(s) | Source(s) |

| Boiling Point | > 93.3 °C; 227.6°C | [] |

| Freezing Point | ~ 0 °C | |

| Density | 1.2 - 1.35 g/mL; 1.9 g/cm³ | |

| pH | 5.8 - 10.4 | [8][9] |

| Water Solubility | Complete; 425 g/L at 20°C | |

| Thermal Decomposition Onset | ~ 241.2 °C (for a specific formulation) | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on patent literature, a general synthesis protocol can be outlined.

Synthesis of this compound Solution

This protocol is adapted from methodologies described in U.S. Patent 5,182,408.

Objective: To prepare a stable aqueous solution of this compound.

Materials:

-

Zirconium acetate solution (containing 22.0% ZrO₂)

-

Lactic acid (88%)

-

Sodium hydroxide solution (50%)

-

Distilled water

-

Reaction vessel with mixing capabilities

Procedure:

-

Preparation of Sodium Lactate Solution: In a separate beaker, carefully add 80.7 g of 50% sodium hydroxide solution to 103.3 g of 88% lactic acid to prepare a sodium lactate solution. The reaction is exothermic and should be performed with caution.

-

Reaction with Zirconium Precursor: While continuously mixing, slowly add the prepared sodium lactate solution to 230 g of the zirconium acetate solution.

-

Stabilization and Characterization: Continue mixing until a stable, clear solution of this compound is obtained. The resulting solution can be characterized for its pH, zirconium dioxide content, and lactate to zirconium molar ratio. For this specific preparation, a pH of 6.2 and a ZrO₂ content of 12.2% is expected, with a lactate to zirconium molar ratio of 2.5:1.[6]

Note: The stability and properties of the final product are highly dependent on the starting materials, their concentrations, and the reaction conditions.[1]

Spectroscopic and Thermal Analysis

Spectroscopic and thermal analysis are crucial for characterizing the structure and stability of this compound.

-

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the bidentate coordination of the lactate ligand to the zirconium center. This is evidenced by shifts in the characteristic vibrational frequencies of the carboxylate and alcohol functional groups upon complexation.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution and solid-state NMR are used for detailed structural analysis. NMR can confirm the bidentate coordination and reveal the presence of different complex sizes in solution (indicated by broad vs. narrow signals).[1] The lability of the lactate complexes, which increases with decreasing pH, can also be studied using NMR.[2]

-

Thermal Gravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition profile of this compound. Studies have shown that the decomposition of zirconium precursors, including lactate complexes, leads to the formation of zirconium oxide.[1]

Key Relationships and Workflows

Factors Influencing this compound Speciation in Solution

The chemical nature of this compound in an aqueous solution is a dynamic equilibrium influenced by several factors.

Caption: Key factors determining the equilibrium of zirconium lactate species in aqueous solutions.

General Workflow for Application as a Cross-Linking Agent

This compound is widely used as a cross-linking agent, particularly in the oil and gas industry for hydraulic fracturing fluids.

Caption: A simplified workflow illustrating the use of this compound in polymer gel formation.

Biological and Toxicological Profile

The toxicological data on this compound is limited. It is generally considered to have low acute toxicity. However, it may cause mild skin and eye irritation.[8] Inhalation of mists may cause respiratory tract irritation.[8] It is important to distinguish this compound from sodium zirconium cyclosilicate , an orally administered drug used to treat hyperkalemia. Sodium zirconium cyclosilicate is not orally absorbed and has a different mechanism of action and safety profile.[10] There is no evidence in the reviewed literature to suggest that this compound is involved in biological signaling pathways. Its primary applications are industrial, leveraging its chemical properties as a cross-linking agent.[3][5]

Conclusion

This compound is a chemically complex substance with significant industrial applications, primarily as a cross-linking agent. Its chemical and physical properties are highly dependent on its preparation and solution conditions. While spectroscopic and thermal analysis methods are key to its characterization, detailed experimental protocols are not widely published. For professionals in drug development, it is crucial to differentiate this compound from the therapeutic agent sodium zirconium cyclosilicate to avoid confusion regarding their respective properties and applications. Further research into the solid-state structure and a more detailed toxicological evaluation would provide a more complete understanding of this compound.

References

- 1. This compound | 10377-98-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Zirconium lactate - Wikipedia [en.wikipedia.org]

- 4. This compound | C15H25NaO15Zr | CID 167293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 113184-20-6,Zirconium, hydroxylactate sodium complexes | lookchem [lookchem.com]

- 6. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]

- 10. Sodium Zirconium Cyclosilicate - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility Profile of Sodium Zirconium Lactate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium zirconium lactate in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development and other fields where understanding the behavior of this compound in aqueous media is critical. This document compiles and analyzes existing data on the solubility of this compound, details the factors influencing its solubility, and provides standardized experimental protocols for its determination.

Introduction to this compound

This compound is a zirconium complex with lactic acid in the form of a sodium salt. The structure of zirconium carboxylates, including the lactate, can be complex, often existing as heterogeneous compositions with the general formula Zr(OH)4-n(O2CCHOHCH-CH3)n(H2O)x where 1 < n < 3. In aqueous solutions, the chemistry of zirconium is intricate due to its propensity for hydrolysis and polymerization, which are highly sensitive to pH, temperature, and ionic strength. The lactate ligand can coordinate to the zirconium ion in a bidentate fashion, involving both the alcohol and carboxylate groups of the lactic acid molecule.

Aqueous Solubility of this compound

The solubility of this compound in water is a critical parameter for its application in various fields. While comprehensive data across a wide range of conditions are limited, available information provides key insights into its behavior.

Quantitative Solubility Data

A key quantitative measure of this compound's solubility in water has been reported as:

| Temperature (°C) | Solubility (g/L) |

| 20 | 425[1] |

This value indicates a high degree of solubility at room temperature. However, it is crucial to understand that this is a single data point, and the solubility can be significantly influenced by various factors as detailed below. Many suppliers describe their aqueous this compound products as "completely soluble" or "fully miscible" in water, which is consistent with the high solubility value reported.[2][3][4][5]

Factors Influencing Solubility and Stability

The solubility and stability of this compound in aqueous solutions are not static and are influenced by several interconnected factors. The interplay of these factors determines the state of the zirconium species in solution, ranging from monomeric complexes to larger polymeric structures.

pH: The pH of the aqueous solution is a critical determinant of the stability and speciation of zirconium lactate complexes. Stable solutions of this compound have been prepared across a wide pH range, from 5.8 to 10.4.[6][7][8] The lability of the lactate complexes, however, increases as the pH decreases.[7] This suggests that at lower pH, the lactate ligands are more likely to dissociate from the zirconium center. The average number of lactate ligands per zirconium ion is approximately two and remains relatively constant across a pH range of 4 to 9.[6]

Concentration: The concentration of the zirconium complex in solution plays a significant role in its speciation through oligomerization.[9] As the concentration of zirconium lactate decreases, the species in solution can grow from dimers (Zr₂(La)₆) to tetramers (Zr₄(La)ₓ) and subsequently to larger polymers formed by the association of these tetramers.[10]

Hydrolysis and Polymerization: Zirconium ions are prone to hydrolysis in aqueous solutions, forming polynuclear zirconium hydroxy ions.[6][9] These hydroxy ions can then coordinate with lactate ligands to form larger, complex structures.[6] This process of hydrolysis and subsequent polymerization can lead to the formation of gels, a property utilized in applications such as hydraulic fracturing fluids.[11] The extent of polymerization is influenced by pH, concentration, and temperature.

Experimental Protocols for Solubility Determination

A standardized and detailed experimental protocol for determining the solubility of this compound is not explicitly available in the reviewed literature. However, based on general methods for determining the solubility of inorganic and metal-organic compounds, a robust protocol can be established. The following sections outline a general experimental workflow for this purpose.

Materials and Equipment

-

This compound (of known purity)

-

Deionized or distilled water

-

Thermostatic shaker or water bath

-

Analytical balance

-

pH meter

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for zirconium quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))

-

Standard laboratory glassware (beakers, flasks, pipettes)

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method is a common and reliable technique for determining the solubility of a compound. The general workflow is as follows:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of deionized water in a series of sealed containers (e.g., glass vials or flasks).

-

Equilibration: Place the containers in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) pipette. To remove any remaining suspended particles, filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) that does not interact with the compound.

-

Quantification: Dilute the filtered solution to a suitable concentration and analyze the zirconium content using a calibrated analytical technique such as ICP-OES or AAS.

-

Data Analysis: Calculate the solubility of this compound in g/L or mol/L based on the measured zirconium concentration. Repeat the experiment at different temperatures and pH values to generate a comprehensive solubility profile.

Caption: Experimental Workflow for Equilibrium Solubility Determination.

Interplay of Factors Affecting Aqueous this compound Solutions

The behavior of this compound in water is a dynamic process governed by the interplay of pH, concentration, and temperature, which collectively influence hydrolysis and polymerization. Understanding these relationships is crucial for controlling the properties of its aqueous solutions.

Caption: Factors Influencing this compound Aqueous Solution Chemistry.

Conclusion

The aqueous solubility of this compound is high, but its behavior in solution is complex and dynamic. The interplay of pH, concentration, and temperature significantly influences the hydrolysis and polymerization of zirconium species, which in turn affects the overall stability and properties of the solution. For precise applications, it is imperative to characterize the solubility and stability of this compound under the specific conditions of use. The provided experimental protocol offers a general framework for conducting such a systematic investigation. Further research to generate a comprehensive solubility profile across a range of temperatures and pH values would be highly beneficial for the scientific and industrial communities.

References

- 1. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chempoint.com [chempoint.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]

- 8. cuhk.edu.hk [cuhk.edu.hk]

- 9. chempoint.com [chempoint.com]

- 10. Zirconium Lactate | VALIREX Zr 503 Aqua [csm.umicore.com]

- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]

In-Depth Technical Guide: Thermal Decomposition Analysis of Sodium Zirconium Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition analysis of sodium zirconium lactate. The information presented herein is curated for professionals in research and development who require a deep understanding of the thermal stability and decomposition pathways of this complex organometallic salt. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the logical workflow of the analysis.

Introduction

This compound is a complex salt with applications in various fields, including as a cross-linking agent and in the formulation of personal care products. An understanding of its thermal behavior is critical for determining its stability during manufacturing, storage, and application, as well as for predicting its fate under thermal stress. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the decomposition process of this compound. These methods provide quantitative information about mass loss as a function of temperature and the energetic changes associated with decomposition events.

Experimental Protocols

While specific experimental parameters can vary based on the instrumentation and the precise nature of the this compound sample (e.g., hydration state), the following protocols outline best practices for its thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This is crucial for identifying the different stages of decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 5–10 mg of finely ground this compound powder. A smaller sample size helps to minimize thermal gradients within the sample.

-

Crucible: Platinum or alumina crucibles are recommended due to their high-temperature stability and inertness.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20–50 mL/min to provide an inert environment and prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10 °C/min is a common starting point. Slower heating rates (e.g., 5 °C/min) can improve the resolution of overlapping decomposition steps.

-

Temperature Range: Ambient to 800 °C. This range is typically sufficient to ensure complete decomposition to the final inorganic residue.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage mass loss for each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This provides information on endothermic and exothermic events associated with phase transitions and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Mass: 2–5 mg of finely ground this compound powder, sealed in an aluminum or platinum pan. If volatile products are expected, hermetically sealed pans should be used.

-

Reference: An empty, sealed pan of the same type as the sample pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20–50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is standard and allows for direct correlation with TGA data.

-

Temperature Range: Ambient to 500 °C. This range will typically cover the main decomposition events of the organic lactate moiety.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify the temperatures of endothermic peaks (e.g., dehydration, melting) and exothermic peaks (e.g., decomposition, oxidation).

Quantitative Data Summary

Based on available literature for related zirconium compounds and metal lactates, a multi-stage decomposition is anticipated for this compound. A baseline formulation containing zirconium lactate showed a decomposition onset at approximately 241.2°C with a mass loss of 18.1%, and two distinct mass loss steps were observed[1]. The following table summarizes a plausible thermal decomposition profile. Note: These values are illustrative and may vary depending on the specific stoichiometry and hydration state of the this compound sample.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Events |

| Stage I: Dehydration | 50 - 150 | Variable | Loss of adsorbed and coordinated water molecules. This is typically an endothermic process. |

| Stage II: Initial Lactate Decomposition | 200 - 400 | ~20 - 30% | Initial breakdown of the lactate ligands. This stage is often complex and may involve multiple overlapping steps. For a baseline zirconium-containing formulation, a decomposition onset of ~241.2°C with an 18.1% mass loss has been noted[1]. |

| Stage III: Final Decomposition & Carbonate Formation | 400 - 600 | ~15 - 25% | Further decomposition of organic intermediates and the likely formation of sodium carbonate from the sodium lactate component. |

| Final Residue | > 600 | The final residue is expected to be a mixture of sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂). |

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the thermal analysis process and a proposed decomposition pathway for this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway for this compound.

Discussion of Decomposition Mechanism

The thermal decomposition of this compound is a complex process involving multiple steps.

-

Dehydration: The initial mass loss observed at lower temperatures (typically below 150 °C) corresponds to the removal of physically adsorbed and chemically bound water molecules. This is an endothermic process, which would be visible as a peak in the DSC curve.

-

Decomposition of the Lactate Ligand: This is the most complex stage of the decomposition. The lactate anion is expected to break down, leading to the evolution of various gaseous products such as carbon dioxide, carbon monoxide, and smaller organic fragments. This stage is often exothermic due to the combustion of the organic components, although the initial bond-breaking may be endothermic. For related metal lactates, this decomposition often proceeds through the formation of intermediate carbonates.

-

Formation of Final Residue: At higher temperatures, the intermediate species decompose further to yield a stable inorganic residue. In an inert atmosphere, the sodium component is likely to form sodium carbonate (Na₂CO₃). The zirconium component will ultimately form zirconium dioxide (ZrO₂), which is a thermally stable ceramic material. The final residue is therefore expected to be a mixture of these two compounds. The thermal decomposition of other zirconium salts is known to produce zirconium dioxide as the final product.

Conclusion

The thermal decomposition of this compound is a multi-step process that can be effectively characterized using TGA and DSC. The analysis reveals an initial dehydration step followed by the complex decomposition of the lactate moiety, ultimately leading to a stable residue of sodium carbonate and zirconium dioxide. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling a better understanding of its thermal stability and degradation profile. Further analysis of the evolved gases using techniques such as TGA-FTIR or Pyrolysis-GC-MS would provide a more detailed insight into the specific chemical reactions occurring during each decomposition stage.

References

Spectroscopic Characterization of Sodium Zirconium Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium zirconium lactate is a coordination complex with diverse applications, including in the formulation of personal care products and as a cross-linking agent in industrial processes. A thorough understanding of its molecular structure and purity is paramount for its effective and safe utilization. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy. While specific, publicly available spectra for this compound are limited, this guide synthesizes available data on related zirconium-lactate complexes and sodium lactate to provide a robust framework for its analysis.

Spectroscopic Data

The coordination of lactate to the zirconium center induces characteristic changes in the spectroscopic signatures of the lactate molecule. The following tables summarize the expected and reported spectroscopic data for this compound and its components.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Studies on zirconium-lactate complexes confirm that lactate typically acts as a bidentate ligand, coordinating to the zirconium ion through both the carboxylate and the alcohol groups[1]. This coordination can be observed through shifts in the ¹H and ¹³C NMR signals of the lactate backbone. Furthermore, NMR can reveal the presence of both smaller, discrete complex molecules (sharp signals) and larger, oligomeric species (broad signals) in solution[1].

| Nucleus | Lactate Moiety | Expected Chemical Shift (ppm) for Sodium Lactate | Expected Shift upon Coordination to Zirconium |

| ¹H | CH₃ | ~1.3 (doublet) | Downfield shift |

| ¹H | CH | ~4.1 (quartet) | Downfield shift |

| ¹³C | CH₃ | ~21 | Downfield shift |

| ¹³C | CH | ~69 | Downfield shift |

| ¹³C | COO⁻ | ~182 | Downfield shift |

Note: The exact chemical shifts for this compound will be dependent on factors such as solvent, concentration, pH, and the specific coordination environment of the lactate ligands around the zirconium center.

Table 2: FT-IR Spectroscopic Data

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in this compound and how they are affected by the coordination to the zirconium ion. The key vibrational modes of the lactate ligand, particularly the carboxylate and hydroxyl groups, are sensitive to complexation.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) for Sodium Lactate | Expected Shift upon Coordination to Zirconium |

| O-H (hydroxyl) | Stretching | 3400 - 3200 (broad) | Shift and/or broadening |

| C-H (alkyl) | Stretching | 3000 - 2850 | Minimal change |

| C=O (carboxylate) | Asymmetric Stretching | ~1580 | Shift to lower or higher wavenumber |

| C=O (carboxylate) | Symmetric Stretching | ~1420 | Shift to lower or higher wavenumber |

| C-O (hydroxyl) | Stretching | ~1120 | Shift to lower wavenumber |

| Zr-O | Stretching | - | Appearance of new bands in the low-frequency region (below 800 cm⁻¹) |

Note: The shifts in the carboxylate stretching frequencies are indicative of the coordination mode (e.g., monodentate, bidentate bridging). The appearance of new bands in the low-frequency region confirms the formation of Zr-O bonds.

Experimental Protocols

Detailed experimental procedures for the spectroscopic analysis of this compound are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of zirconium complexes is as follows:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid interference with the analyte signals.

-

Typical concentrations for ¹H NMR are in the range of 5-25 mg/mL, while ¹³C NMR may require higher concentrations (20-100 mg/mL).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

FT-IR Spectroscopy

A standard protocol for FT-IR analysis is as follows:

-

Sample Preparation:

-

Solid Samples (KBr Pellet):

-

Grind a small amount of this compound (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure.

-

-

-

Instrument Parameters:

-

Spectrometer: A benchtop FT-IR spectrometer equipped with a suitable detector (e.g., DTGS).

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

References

Sodium Zirconium Lactate: A Comprehensive Technical Guide on its Historical Development and Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium zirconium lactate, a complex salt with a history rooted in industrial applications, has garnered interest for its unique chemical properties and versatile reactivity. This technical guide provides an in-depth overview of the historical development and early research surrounding this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the foundational knowledge of this compound. The guide details early synthesis methods, physicochemical characterization, and initial toxicological assessments, presenting quantitative data in structured tables and outlining experimental protocols. Furthermore, it visualizes key chemical processes to facilitate a deeper understanding of the compound's behavior.

Historical Development and Early Applications

The development of this compound is closely tied to the advancements in zirconium chemistry and its industrial applications. Early research, primarily documented in patents, focused on creating stable aqueous solutions of zirconium chelates for use as cross-linking agents, particularly in the oil and gas industry for hydraulic fracturing fluids. These early formulations aimed to overcome challenges such as low chemical yield, the need for organic solvents, and instability of the resulting solutions. The primary application discovered and refined in this early period was its ability to form high-viscosity gels by cross-linking polymers like guar gum and its derivatives. Beyond the petroleum sector, early applications also included its use in the paper and textile industries to increase hardness and hydrophobicity, and in water-based paints and coatings as an adhesion promoter. An early, albeit less common, application was its inclusion in some deodorant formulations.

Physicochemical Properties

Early research characterized this compound as a water-based, pale yellow liquid. The following table summarizes some of the physicochemical properties reported in early literature and safety data sheets.

| Property | Value | Reference(s) |

| Molecular Formula | C15H25NaO15Zr | |

| Molecular Weight | 559.56 g/mol | |

| Appearance | Clearish milky white to pale yellow liquid | |

| Boiling Point | 227.6°C at 760 mmHg | |

| Flash Point | 109.9°C | |

| Solubility in Water | Fully miscible | |

| pH (of aqueous solutions) | Stable over a range of 3 to 10 |

Early Research on Synthesis and Formulation

Initial research efforts were heavily focused on developing stable and effective aqueous solutions of this compound. The patents from this era provide a valuable record of the experimental approaches taken.

Summary of Early Synthesis Formulations

The following table summarizes quantitative data from various early patented methods for the synthesis of this compound solutions. These examples highlight the different reactant ratios and resulting product characteristics that were explored.

| Zirconium Source | Zirconium Solution (g) | ZrO2 in Source (%) | Lactic Acid (88%) (g) | Sodium Hydroxide (50%) (g) | Final Product ZrO2 (%) | Final Product pH | Lactate:Zr Molar Ratio | Reference |

| Zirconium Acetate | 230 | 22.0 | 103.3 | 80.7 | 12.2 | 6.2 | 2.5:1 | |

| Zirconium Hydroxynitrate | 500 | 20.0 | 410 | 396.9 | 7.0 | 10.4 | 5.0:1 | |

| Zirconium Oxynitrate | 500 | 20.0 | - | - | 6.0 | 7.5 | 5.0:1 | |

| Zirconium Hydroxychloride | 510 | 15.2 | - | - | 9.5 | 5.8 | 3.0:1 |

Note: Some patent examples did not specify the exact amounts of lactic acid and sodium hydroxide, but rather the final molar ratio.

Experimental Protocols for Synthesis

The following protocols are generalized from the detailed descriptions found in early patents.

Protocol 1: Synthesis from Zirconium Acetate

-

Preparation of Sodium Lactate Solution:

-

To 103.3 g of 88% lactic acid, add 80.7 g of 50% sodium hydroxide solution while mixing.

-

-

Reaction with Zirconium Acetate:

-

Slowly add the prepared sodium lactate solution to 230 g of zirconium acetate solution (containing 22.0% ZrO2) with continuous mixing.

-

-

Final Product:

-

A stable solution of this compound is obtained.

-

Protocol 2: Synthesis from Zirconium Hydroxynitrate

-

Preparation of Sodium Lactate Solution:

-

To 410 g of 88% lactic acid, add 396.9 g of 50% sodium hydroxide solution while mixing.

-

-

Reaction with Zirconium Hydroxynitrate:

-

Add the prepared sodium lactate solution to 500 g of zirconium hydroxynitrate solution (containing 20.0% ZrO2) with continuous mixing.

-

-

Final Product:

-

A stable solution of this compound is obtained.

-

Visualization of the General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in early patents.

A Technical Guide to the Industrial Applications of Sodium Zirconium Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium zirconium lactate, a versatile organometallic complex, is gaining significant attention across various industrial sectors due to its efficacy as a crosslinking agent, adhesion promoter, and surface modifier. This document provides a comprehensive technical overview of the core industrial applications of this compound, with a particular focus on its role in hydraulic fracturing fluids, paints and coatings, and the paper industry. Detailed experimental protocols, quantitative performance data, and mechanistic visualizations are presented to facilitate further research and development in these and other potential fields, including drug delivery systems where controlled release and biocompatibility are paramount.

Introduction

This compound is a water-soluble, zirconium-based crosslinking agent. The lactate ligands form a stable chelate with the zirconium atom, which can be readily displaced by hydroxyl or carboxyl groups present on polymer backbones or substrate surfaces. This reactivity is the foundation of its utility in a wide range of applications. This guide will delve into the chemistry, mechanisms of action, and practical applications of this compound, providing researchers and drug development professionals with a foundational understanding of its potential.

Chemical and Physical Properties

This compound is typically supplied as a clear to slightly yellow aqueous solution. Its properties are influenced by the molar ratio of lactate to zirconium, the pH of the solution, and the presence of other ions.

Table 1: General Properties of this compound Solutions

| Property | Value/Description |

| Appearance | Clear to pale yellow liquid |

| pH | Typically near-neutral (can be adjusted) |

| Solubility | Fully miscible in water |

| Stability | Stable over a broad pH range (approximately 3 to 10)[1] |

| Reactivity | Reacts with hydroxyl and carboxyl groups |

The stability of zirconium-lactate complexes is temperature-dependent, a crucial factor in high-temperature applications like hydraulic fracturing.[1] The lability of the lactate ligands, which is their tendency to be exchanged, increases as the pH decreases.[1]

Industrial Applications

Oil & Gas: Hydraulic Fracturing Fluids

This compound is a highly effective crosslinking agent for guar gum and its derivatives, which are used to create high-viscosity gels for hydraulic fracturing fluids.[2][3] These gels are essential for suspending and transporting proppants (e.g., sand) into the fractures created in the rock formation.

Mechanism of Action:

In aqueous solutions, guar gum polymers have abundant hydroxyl groups. When this compound is added, the zirconium complex crosslinks the polymer chains by forming bonds with these hydroxyl groups. This creates a three-dimensional network, dramatically increasing the viscosity of the fluid. The crosslinking process is often delayed to allow the fluid to be pumped down the wellbore with lower friction before achieving maximum viscosity at the target formation.

Performance Data:

The performance of zirconium-crosslinked fracturing fluids is evaluated by their rheological properties, particularly their viscosity under high temperature and shear conditions.

Table 2: Rheological Performance of a Zirconium-Crosslinked Hydroxypropyl Guar (HPG) Fracturing Fluid

| Parameter | Value |

| Polymer Concentration | 40 lb/1000 gal |

| Crosslinker | Organozirconium |

| Test Temperature | 120 °C |

| Shear Rate | 170 s⁻¹ |

| Viscosity Retention | > 89.7% |

Source: Adapted from a study on organozirconium crosslinkers for HPG-based fluids.[3]

Experimental Protocol: Preparation of a Zirconium-Crosslinked Fracturing Fluid

This protocol is a generalized procedure based on common industry practices.

Materials:

-

Hydroxypropyl guar (HPG)

-

This compound solution

-

Buffer solution (to control pH)

-

Biocide

-

Breaker (to reduce viscosity after fracturing)

-

Water (brine or fresh water)

Procedure:

-

Hydrate the HPG in water with continuous stirring to form a base gel.

-

Add a biocide to prevent bacterial degradation of the polymer.

-

Adjust the pH of the base gel to the desired level using a buffer solution.

-

While vigorously stirring, add the this compound crosslinker to the base gel. The amount will depend on the desired viscosity and crosslinking time.

-

Continue mixing until a uniform crosslinked gel is formed.

-

Incorporate a breaker agent, which will activate under downhole conditions (temperature and time) to reduce the gel's viscosity, allowing for flowback and hydrocarbon production.

Visualization: Workflow for Preparing a Crosslinked Fracturing Fluid

Caption: Workflow for the preparation of a this compound crosslinked hydraulic fracturing fluid.

Paints, Coatings, and Inks

In waterborne paints, coatings, and inks, this compound acts as a crosslinker for binders and pigments, improving the physical properties of the dried film.[2][3] It is particularly effective in formulations containing polymers with carboxyl and hydroxyl groups, such as acrylics.[2]

Mechanism of Action:

During the drying process of a water-based coating, as water evaporates, the polymer particles coalesce. The zirconium lactate complex, dispersed in the aqueous phase, reacts with the functional groups on the polymer chains and pigment surfaces. This forms a crosslinked network that enhances the cohesion and adhesion of the coating. The result is a more durable film with improved resistance to water, chemicals, and abrasion.

Performance Data:

The addition of zirconium crosslinkers can significantly improve the wet rub and wet pick resistance of coatings.

Table 3: Effect of Zirconium-Based Crosslinker on Wet Rub Resistance of a Paper Coating

| Crosslinker Type | Concentration (parts) | Wet Rub Resistance |

| KZC7 (7% Zr) | 0.5 | Good |

| PBC (Polyamine-based) | 0.5 | Comparable to KZC10 & KZC20 |

| KZC10 (10% Zr) | 0.5 | Comparable to PBC |

| KZC20 (20% Zr) | 0.5 | Comparable to PBC |

| All Crosslinkers | 0.9 | Enhanced |

Source: Adapted from a study on zirconium-based crosslinkers in pigment coatings for paper.[1][4]

Table 4: Effect of Zirconium-Based Crosslinker on Wet Pick Resistance of a Paper Coating

| Crosslinker Type | Concentration (parts) | Wet Pick Resistance |

| KZC Series & PBC | 0.5 | Poor |

| KZC7 (7% Zr) | 0.9 | Superior |

| KZC10 (10% Zr) | 0.9 | Improved |

| KZC20 (20% Zr) | 0.9 | Improved |

| PBC (Polyamine-based) | 0.9 | Improved |

Source: Adapted from a study on zirconium-based crosslinkers in pigment coatings for paper.[1][4]

Experimental Protocol: Preparation of a Waterborne Acrylic Coating with this compound

This protocol outlines a general procedure for incorporating this compound into a simple waterborne acrylic paint formulation.

Materials:

-

Acrylic emulsion binder

-

Pigment dispersion (e.g., titanium dioxide)

-

Coalescing solvent

-

Defoamer

-

Thickener

-

This compound solution

-

Water

Procedure:

-

In a mixing vessel, combine the acrylic emulsion, pigment dispersion, and water under gentle agitation.

-

Add the coalescing solvent and defoamer and continue to mix.

-

Adjust the viscosity of the formulation with a thickener to achieve the desired consistency.

-

As the final step before packaging, add the this compound solution slowly while stirring. The amount added typically ranges from 0.5% to 3.0% based on the total formulation weight.

-

Continue mixing for a short period to ensure uniform distribution.

Visualization: Adhesion Promotion Mechanism

Caption: Logical relationship of this compound promoting adhesion and cohesion in a coating.

Paper and Nonwovens

This compound can be used to modify the surface of paper and synthetic nonwovens to increase hardness and decrease hydrophilicity.[2][3] It acts as a crosslinker for the cellulose fibers and any binders used in the paper manufacturing process.

Mechanism of Action:

When applied to the surface of paper, the zirconium lactate reacts with the hydroxyl groups of the cellulose fibers. This crosslinking effect strengthens the fiber network at the surface, leading to increased hardness and stiffness. The reaction also reduces the number of available hydroxyl groups, which are responsible for water absorption, thus making the paper more hydrophobic.

Performance Data:

While specific quantitative data for this compound is limited in publicly available literature, the effect of zirconium compounds on paper properties is well-documented. For instance, treatment with zirconium-containing compounds can lead to a significant increase in the contact angle of water on the paper surface, indicating increased hydrophobicity.

Table 5: Illustrative Effect of Zirconium Treatment on Paper Properties

| Property | Untreated Paper | Zirconium-Treated Paper |

| Hardness | Baseline | Increased |

| Water Contact Angle | Low (Hydrophilic) | Increased (More Hydrophobic) |

| Water Absorption | High | Reduced |

Experimental Protocol: Surface Sizing of Paper with this compound

This protocol is based on a patented process for improving surface sizing efficiency.

Materials:

-

Aqueous solution of a water-soluble polymer (e.g., starch, polyvinyl alcohol)

-

This compound solution

-

Alkali solution (e.g., sodium hydroxide) for pH adjustment

-

Unsized paper sheet

Procedure:

-

Prepare an aqueous surface sizing solution by combining the polymer solution with the this compound solution.

-

Adjust the pH of the sizing solution to between 5 and 10.5 with the alkali solution. This initiates a reaction between the polymer and the zirconium salt, increasing the viscosity.

-

Apply the sizing solution to the surface of the paper sheet using a suitable method, such as a size press or roller coater.

-

Dry and cure the treated paper by passing it through a heated section (e.g., 120-180°C). During this step, the zirconium complexes crosslink the polymer and bond with the cellulose fibers.

Potential in Drug Development

While the primary applications of this compound are industrial, its properties suggest potential for exploration in the field of drug development. The ability to crosslink polymers, particularly those with hydroxyl and carboxyl groups (common in many biopolymers), could be leveraged for:

-

Controlled Release Formulations: Crosslinking a polymer matrix containing an active pharmaceutical ingredient (API) can modulate the release rate of the API. The extent of crosslinking could be tailored to achieve specific release profiles.

-

Hydrogel Formation: this compound could be used to form hydrogels from biocompatible polymers for applications in tissue engineering, wound healing, and drug delivery.

-

Bioadhesion: The adhesive properties of zirconium compounds could be investigated to enhance the adhesion of drug delivery systems to mucosal surfaces.

Further research is required to evaluate the biocompatibility and toxicological profile of this compound in the context of pharmaceutical applications.

Synthesis of this compound

Stable aqueous solutions of this compound can be prepared through the reaction of a zirconium salt with sodium lactate. The following is an example protocol derived from patent literature.

Experimental Protocol: Synthesis of a Stable this compound Solution

Materials:

-

Zirconium acetate solution (e.g., containing 22.0% ZrO₂)

-

Lactic acid (e.g., 88%)

-

Sodium hydroxide solution (e.g., 50%)

Procedure:

-

Prepare a sodium lactate solution by carefully adding the 50% sodium hydroxide solution to the 88% lactic acid. The reaction is exothermic and should be controlled.

-

While mixing, add the prepared sodium lactate solution to the zirconium acetate solution.

-

Continue mixing until a clear and stable solution of this compound is obtained.

Example reactant quantities from a patented process yield a solution with a pH of 6.2, 12.2% ZrO₂, and a lactate to zirconium molar ratio of 2.5 to 1.0.[4]

Visualization: Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound solution.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

This compound is a highly versatile and effective chemical compound with established applications in the oil and gas, coatings, and paper industries. Its ability to crosslink polymers and promote adhesion provides significant performance enhancements in these fields. Furthermore, its unique chemical properties suggest intriguing possibilities for future research and development, particularly in the realm of drug delivery and biomaterials. This guide has provided a foundational overview to encourage and support further scientific and industrial exploration of this promising compound.

References

- 1. Effects of Zirconium-Based Crosslinkers with Different Zirconium Contents on Pigment Coating in Paper [mdpi.com]

- 2. WO1996009345A1 - Use of zirconium salts to improve the surface sizing efficiency in paper making - Google Patents [patents.google.com]

- 3. onepetro.org [onepetro.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Sodium Zirconium Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium zirconium lactate is a compound of significant interest due to its diverse applications, ranging from industrial processes to potential roles in pharmaceuticals. Its efficacy is intrinsically linked to its molecular structure and coordination chemistry. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its crystal structure, coordination environment in solution, and the experimental methodologies employed for its characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this versatile zirconium complex.

Introduction

Zirconium, a transition metal, is known for its ability to form stable complexes with various organic ligands. Among these, lactate has proven to be a particularly effective chelating agent. This compound, while often referred to as a single entity, typically exists as a complex mixture of zirconium-lactate species, particularly in aqueous solutions. The nature of these species is highly dependent on factors such as pH, concentration, and the molar ratio of lactate to zirconium.[1][2] This complexity dictates the material's physical and chemical properties and is a critical consideration for its application.

Coordination Chemistry in Solution

The coordination chemistry of this compound in aqueous solution is dynamic and multifaceted. Spectroscopic and potentiometric studies have been instrumental in elucidating the nature of the zirconium-lactate interactions.

Key Findings:

-

Bidentate Coordination: Lactic acid acts as a bidentate ligand, coordinating to the zirconium center through both the carboxylate and the alcohol functional groups.[1][3][4] This mode of binding is a cornerstone of its stable complex formation.

-

pH Dependence: The lability and stability of the zirconium-lactate complexes are strongly influenced by pH. As the pH decreases, the rate of ligand exchange increases.[1][4] The average number of lactate ligands per zirconium ion, however, remains relatively constant at approximately two within a pH range of 4 to 9.[1][2]

-

Oligomerization: In solution, zirconium lactate complexes can exist as a mixture of monomeric, dimeric, and larger polymeric species.[3] At higher concentrations, dimeric species of the formula Zr₂(lactate)₆ have been identified.[3][4] As the concentration decreases, these can associate to form tetramers and larger polynuclear zirconium hydroxy ions.[1][3][4]

The following diagram illustrates the general coordination and oligomerization behavior of zirconium lactate in an aqueous environment.

Caption: General scheme of zirconium lactate coordination and oligomerization in solution.

Solid-State Structure and Crystallinity

The solid form of this compound is highly dependent on the preparation method. While often amorphous, crystalline compounds have also been synthesized.[1][4]

-

Amorphous vs. Crystalline: Precipitation from solution can yield either amorphous or crystalline solids.[1][4] X-ray diffraction (XRD) is the primary technique used to distinguish between these forms. The presence of sharp diffraction peaks in an XRD pattern is indicative of a well-ordered crystalline structure.[4]

-

Multiple Crystalline Forms: Studies have shown that it is possible to synthesize distinct crystalline compounds of zirconium lactate. For instance, two different crystalline forms, both with a 4:1 lactate-to-zirconium ratio, have been reported, each exhibiting a different coordination environment for the lactate ligands.[1][2]

Due to the complex nature and the lack of a single, definitive crystal structure for a compound broadly identified as "this compound" in the public domain, a detailed crystallographic table with unit cell parameters, bond lengths, and angles is not available at the time of this writing. Research in this area is ongoing, and future studies may provide more precise structural information.

Experimental Protocols

The synthesis and characterization of this compound involve a series of well-defined experimental procedures.

Synthesis of this compound Solution

A common method for the preparation of an aqueous solution of this compound involves the reaction of a zirconium salt with sodium lactate. The following is a generalized protocol based on patented procedures:[5][6]

Workflow for Synthesis of this compound Solution:

Caption: A simplified workflow for the synthesis of this compound solution.

Example Molar Ratios for Synthesis:

| Component 1 | Component 2 | Component 3 | Lactate to Zirconium Molar Ratio | Final Product Characteristics | Reference |

| 88% Lactic Acid (410g) | 50% Sodium Hydroxide (396.9g) | Zirconium Hydroxynitrate (500g, 20.0% ZrO₂) | 5.0 to 1.0 | Stable solution, pH 10.4, 7.0% ZrO₂ | [5] |

| 88% Lactic Acid (189g) | 50% Sodium Hydroxide (122g) | Zirconium Hydroxychloride (510g, 15.2% ZrO₂) | 3.0 to 1.0 | Clear solution, pH 5.8, 9.5% ZrO₂ | [5] |

Characterization Techniques

A suite of analytical techniques is employed to characterize the structure and properties of this compound.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Determines the crystallinity of solid samples, distinguishing between amorphous and crystalline forms.[4] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the bidentate coordination of the lactate ligand by observing shifts in the vibrational frequencies of the carboxylate and alcohol groups upon complexation with zirconium.[3][4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure in both solution and solid states. It can confirm the bidentate coordination, reveal the presence of different complex sizes (broad vs. narrow signals), and probe the lability of the lactate ligands.[1][4] |

| X-ray Absorption Spectroscopy (XAS) | Elucidates the local coordination environment and oligomeric state of zirconium in solution, even in non-crystalline samples. It has been used to identify the dodecahedral coordination geometry of zirconium and the formation of dimers and tetramers.[3][4] |

| Potentiometric Titration | Investigates the formation of complexes and determines their stability constants.[4] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition profile of the solid complex.[4] |

Quantitative Data Summary

While comprehensive crystallographic data is not available, spectroscopic and analytical studies have provided some quantitative insights into the nature of this compound.

Spectroscopic and Analytical Data:

| Parameter | Value/Observation | Technique | Reference |

| Lactate to Zirconium Ratio (in solution) | ~2 (from pH 4-9) | Potentiometry | [1][2] |

| Lactate to Zirconium Ratio (in synthesized crystalline solids) | 4 | Elemental Analysis | [1][2] |

| Zirconium Coordination Geometry | Typically an 8-oxygen dodecahedron | X-ray Absorption Spectroscopy (XAS) | [3][4] |

| FT-IR: Carboxylate Group Shift | Shift upon complexation confirms coordination | FT-IR Spectroscopy | [3][4] |

| FT-IR: Alcohol Group Shift | Shift confirms bidentate coordination | FT-IR Spectroscopy | [3][4] |

| ¹³C MAS NMR of Solid | Evidence of at least two distinct lactate environments in some crystalline forms | Solid-State NMR | [1][4] |

Conclusion

The chemistry of this compound is characterized by a complex interplay of coordination, pH, and concentration, leading to a variety of species in solution and different solid-state forms. While a definitive crystal structure remains elusive, a combination of spectroscopic and analytical techniques has provided significant insights into its molecular behavior. For researchers and professionals in drug development, a thorough understanding of this complex chemistry is paramount for the rational design and application of materials containing this compound. Future research, particularly in single-crystal X-ray diffraction of isolated complexes, will be crucial for a more detailed structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]

- 4. This compound | 10377-98-7 | Benchchem [benchchem.com]

- 5. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]

- 6. U.S. Patent for Process for preparation of stable aqueous solutions of zirconium chelates Patent (Patent # 5,182,408 issued January 26, 1993) - Justia Patents Search [patents.justia.com]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Zirconium Lactate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of zirconium lactate complexes. Due to the intricate aqueous chemistry of zirconium(IV), which includes a strong tendency toward hydrolysis, precise thermodynamic data for sodium zirconium lactate complexes are not extensively available in peer-reviewed literature.[1][2] Consequently, this document presents available data on analogous zirconium complexes, outlines the key factors influencing stability, and provides detailed experimental protocols for the determination of these properties.

Overview of Zirconium Lactate Complex Stability

Zirconium lactate complexes are known for their stability across a broad pH range, typically from approximately 3 to 10, which is a critical factor for their use in various industrial applications.[1] The coordination chemistry is complex and highly dependent on factors such as pH, zirconium concentration, and the presence of other coordinating species.

Several key characteristics define the stability and behavior of these complexes in aqueous solutions:

-

pH Dependence: The lability and stability of zirconium-lactate complexes are profoundly influenced by the pH of the solution.[1] While stable over a wide pH range, the lability of the lactate ligands increases as the pH decreases.[3]

-

Ligand-to-Metal Ratio: Studies have indicated that the average number of lactate ligands per zirconium ion is approximately two, and this ratio remains relatively constant across a pH range of 4 to 9.[3]

-

Speciation and Polymerization: The nature of the complexes in solution is highly dependent on the degree of zirconium hydrolysis.[1] At varying zirconium concentrations, the speciation changes. For instance, as the concentration of zirconium decreases, complexes can grow from dimeric forms, such as Zr₂(lactate)₆, to tetrameric and larger polymeric structures.[1]

-

Challenges in Characterization: The complex aqueous chemistry of Zirconium(IV) presents significant challenges in determining precise thermodynamic data.[1] This complexity leads to variability in reported stability constants, often by several orders of magnitude, making direct comparisons difficult.[1][2]

Quantitative Data on Zirconium-Ligand Complex Stability

While specific thermodynamic data (ΔH, ΔS, ΔG) for this compound are not readily found, stability constants for zirconium complexes with a similar ligand, 2-methyl lactic acid, have been determined. Additionally, data for other zirconium chelates are presented for comparative purposes.

Table 1: Stepwise Stability Constants (log K) of Zirconium(IV) Complexes with 2-Methyl Lactic Acid

| Stepwise Constant | Value at Ionic Strength 2.0M (HClO₄) |

| log K₁ | 3.81 |

| log K₂ | 3.23 |

| log K₃ | 2.85 |

| log K₄ | 2.30 |

Data sourced from a study using a cation exchange resin distribution technique.[4]

Table 2: Stability Constants (log K) of Zirconium(IV) Complexes with Other Ligands

| Ligand | Stepwise Constant | Value at 25°C and 0.1 M NaClO₄ |

| Asparagine | log K₁ | 8.80 |

| log K₂ | 6.25 | |

| Glutamine | log K₁ | 8.75 |

| log K₂ | 6.10 |

Data determined by potentiometric studies.[5]

Table 3: Overall Stability Constants (log β) of Zirconium(IV) Complexes with Polydentate Ligands

| Ligand | Complex Species | Value in 1.00 M total ionic strength |

| EDTA | Zr(EDTA)⁰ | 27.9 ± 0.1 |

| CDTA | Zr(CDTA)⁰ | 29.6 ± 0.2 |

| DTPA | Zr(DTPA)⁻ | 35.3 ± 0.3 |

Data determined by a liquid-liquid extraction technique.[6]

Experimental Protocols for Thermodynamic and Stability Analysis

For researchers aiming to determine the thermodynamic properties and stability constants of this compound complexes, the following established methodologies are recommended.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly effective method for determining stepwise stability constants by monitoring the change in hydrogen ion concentration (pH) upon complex formation.[5][7]

Methodology:

-

Solution Preparation:

-

Prepare a standardized stock solution of the metal ion (e.g., Zirconium(IV) oxychloride) of known concentration.

-

Prepare a standardized stock solution of the ligand (lactic acid) of known concentration.

-

Prepare a carbonate-free solution of a strong base (e.g., NaOH) for titration.

-

Prepare a solution of a background electrolyte (e.g., NaNO₃ or NaClO₄) to maintain constant ionic strength.[7]

-

-

Calibration:

-

Calibrate the pH meter and electrode system using standard buffer solutions.

-

Perform an acid-base titration (e.g., HCl with NaOH) under the same ionic strength and temperature conditions as the experiment to determine the standard potential (E⁰) and the activity coefficient of hydrogen ions.[7]

-

-

Titration Procedure:

-

Prepare a series of solutions containing known concentrations of the metal ion, the ligand, and the background electrolyte.

-

Titrate these solutions with the standardized strong base.

-

Record the pH (or potential) after each addition of the titrant, allowing the system to reach equilibrium.

-

-

Data Analysis:

-

Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each titration point.

-

Use computational software (e.g., HYPERQUAD, SPECIES) to analyze the titration data and refine the stability constants (β) by minimizing the difference between the experimental and calculated titration curves.[7]

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.[8][9]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the macromolecule (in this case, Zirconium(IV)) in a suitable buffer.

-

Prepare a solution of the ligand (sodium lactate) in the exact same buffer to avoid heats of dilution.

-

Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

-

-

Instrument Setup:

-

Set the experimental temperature.

-

Load the zirconium solution into the sample cell and the lactate solution into the injection syringe.

-

Allow the system to thermally equilibrate.

-

-

Titration Experiment:

-

Perform a series of small, sequential injections of the lactate solution into the zirconium solution.

-

The instrument measures the heat released or absorbed after each injection. The differential power required to maintain zero temperature difference between the sample and reference cells is recorded.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to metal.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kₐ (1/Kₑ), ΔH, and n.

-

Calculate ΔG and ΔS using the equations:

-

ΔG = -RT ln(Kₐ)

-

ΔG = ΔH - TΔS

-

-

Spectrophotometric Methods

UV-Vis spectrophotometry can be used to determine stability constants if the formation of the metal-ligand complex results in a change in the absorbance spectrum.[10][11]

Methodology:

-

Spectral Analysis:

-

Record the UV-Vis spectra of the metal ion solution, the ligand solution, and a series of solutions with varying metal-to-ligand ratios.

-

Identify a wavelength where the change in absorbance upon complexation is maximal.

-

-

Method of Continuous Variations (Job's Plot):

-

Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions vary (from 0 to 1).

-

Measure the absorbance of each solution at the chosen wavelength.

-

Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

-

-

Mole-Ratio Method:

-

Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand.

-

Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions that intersect at a point corresponding to the stoichiometry of the complex.

-

-

Data Analysis for Stability Constant:

-

Use the absorbance data from the mole-ratio or other titration methods to calculate the equilibrium concentrations of all species in solution.

-

Apply computational methods to fit the data and determine the stability constant.

-

Logical Relationships in Stability Assessment

The overall stability of a metal-ligand complex is a function of both thermodynamic and kinetic factors. The relationship between these factors and the experimental outcomes is crucial for a comprehensive understanding.

References

- 1. This compound | 10377-98-7 | Benchchem [benchchem.com]

- 2. oecd-nea.org [oecd-nea.org]

- 3. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]

- 4. akjournals.com [akjournals.com]

- 5. Potentiometric determination of stepwise stability constants of zirconium, thorium and uranium chelates of asparagine and glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl)-piperazine and Biorelevant Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamics of ligand-metal complex binding: An isothermal titration calorimetry study [morressier.com]

- 9. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oligomeric and Polymeric Species of Zirconium Lactate in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium lactate is a versatile compound with applications ranging from industrial processes to potential use in drug delivery and formulation. In aqueous solutions, zirconium lactate does not exist as a simple monomeric species. Instead, it forms a complex and dynamic equilibrium of various oligomeric and polymeric structures. Understanding the nature of these species, the factors governing their formation, and the analytical techniques for their characterization is crucial for harnessing the full potential of zirconium lactate in research and development. This guide provides a comprehensive overview of the speciation of zirconium lactate in solution, including quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical processes and analytical workflows.

Solution-State Speciation and Oligomerization

In aqueous environments, zirconium lactate undergoes hydrolysis and subsequent polymerization, leading to a mixture of oligomers and larger polymeric assemblies. The coordination chemistry of zirconium with lactate is central to this behavior. Lactate typically acts as a bidentate ligand, coordinating to the zirconium center through both its carboxylate and hydroxyl groups. The specific species present in solution are highly dependent on several factors, most notably concentration and pH.

The Influence of Concentration and pH

The equilibrium between different oligomeric and polymeric forms of zirconium lactate is strongly influenced by the zirconium concentration.[1] At high concentrations, dimeric species are predominant. As the solution is diluted, these dimers can associate to form larger, cyclic tetramers, which can then further assemble into larger polymeric structures.[1]

The pH of the solution also plays a critical role in the speciation and lability of the zirconium lactate complexes. The average number of lactate ligands per zirconium ion is approximately two and remains relatively constant over a pH range of 4 to 9.[2] However, the lability of these lactate complexes increases as the pH decreases, indicating a higher tendency for the ligands to dissociate from the zirconium center under more acidic conditions.[2] In the context of polymer gels, the pH can dictate the nature of the crosslinking zirconium species, with dimers being observed at pH 6 and tetramers at pH 7.[1][3]

The following diagram illustrates the general equilibrium pathway for the formation of oligomeric and polymeric zirconium lactate species in solution.

Quantitative Data on Zirconium Lactate Speciation

The following table summarizes the semi-quantitative relationship between zirconium concentration and the predominant species of zirconium lactate in aqueous solution, as determined by Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy.

| Zirconium Concentration (ppm) | Predominant Species |

| High (e.g., 51,840) | Dimers ([Zr₂(lactate)₆])[1] |

| Decreasing | Cyclic Tetramers ([Zr₄(lactate)ₓ])[1] |

| Low (e.g., down to 36) | Larger Oligomers/Polymers (from tetramer association)[1] |

In polymer gels, the following pH-dependent speciation has been observed:

| pH | Predominant Species in Polymer Gels |

| 6 | Dimers[1][3] |

| 7 | Tetramers[1][3] |

Experimental Protocols for Characterization

A variety of analytical techniques are employed to characterize the complex solution chemistry of zirconium lactate. The following sections provide an overview of the methodologies for key experiments.

Potentiometric Titration